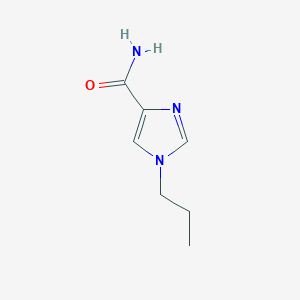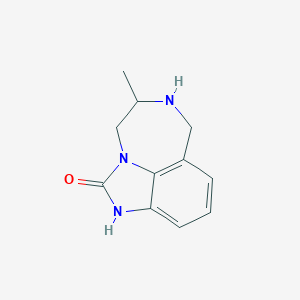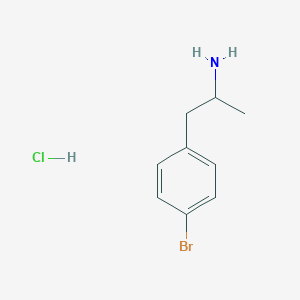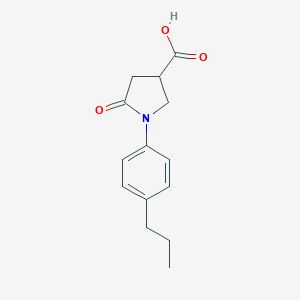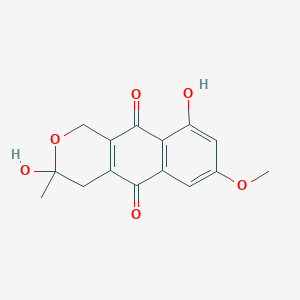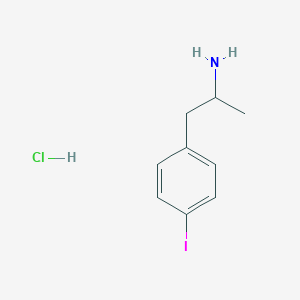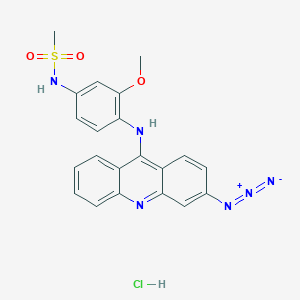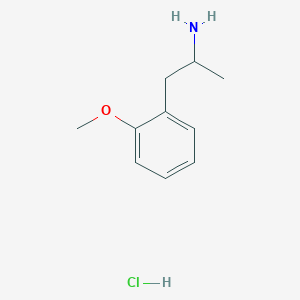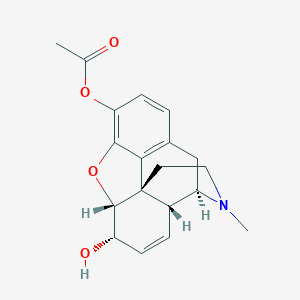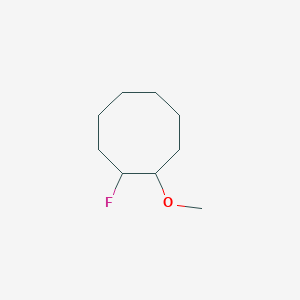
Ethyl 2-(1-cyanocyclohexyl)acetate
概述
描述
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as ECHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ECHA is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 225.3 g/mol.
作用机制
The mechanism of action of Ethyl 2-(1-cyanocyclohexyl)acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyano group. Ethyl 2-(1-cyanocyclohexyl)acetate has also been shown to undergo various chemical reactions such as reduction, oxidation, and hydrolysis.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Ethyl 2-(1-cyanocyclohexyl)acetate. However, it has been reported to exhibit moderate toxicity in animal studies. Ethyl 2-(1-cyanocyclohexyl)acetate is also known to be a skin irritant and may cause respiratory irritation upon inhalation.
实验室实验的优点和局限性
Ethyl 2-(1-cyanocyclohexyl)acetate has several advantages as a chemical intermediate in lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-(1-cyanocyclohexyl)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly.
未来方向
There are several future directions for Ethyl 2-(1-cyanocyclohexyl)acetate research. One area of interest is the development of new synthetic routes for Ethyl 2-(1-cyanocyclohexyl)acetate that are more efficient and environmentally friendly. Another area of research is the investigation of the biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate and its potential use as a drug candidate. Additionally, Ethyl 2-(1-cyanocyclohexyl)acetate can be used as a starting material for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Ethyl 2-(1-cyanocyclohexyl)acetate is a versatile chemical intermediate that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has a high purity yield. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly. Further research is needed to fully understand the mechanism of action and biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate, and to explore its potential applications in drug discovery and material science.
科学研究应用
Ethyl 2-(1-cyanocyclohexyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where Ethyl 2-(1-cyanocyclohexyl)acetate is used as a key intermediate in the synthesis of various compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
属性
CAS 编号 |
133481-10-4 |
|---|---|
产品名称 |
Ethyl 2-(1-cyanocyclohexyl)acetate |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
InChI 键 |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
规范 SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
其他 CAS 编号 |
133481-10-4 |
Pictograms |
Irritant; Health Hazard |
同义词 |
ethyl 2-(1-cyanocyclohexyl)acetate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


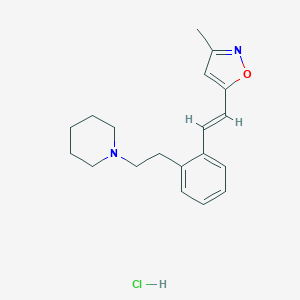
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
